![molecular formula C10H18ClNO2 B2480590 Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate CAS No. 1375000-41-1](/img/structure/B2480590.png)

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 . It is closely related to methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate .

Synthesis Analysis

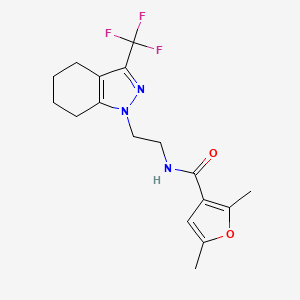

The synthesis of compounds similar to Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for the creation of a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate consists of a bicyclo[2.2.1]heptane core with an ethyl carboxylate and an amine group attached .Physical And Chemical Properties Analysis

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has a molecular weight of 183.25 . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications

Stereochemical Studies and Heterocyclic Compound Synthesis

Stereochemical research involving Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has led to the preparation of methylene-bridged benzoxazines and benzoxazinones, highlighting its utility in synthesizing complex heterocyclic compounds. This work demonstrated the compound's versatility in accessing diverse chemical structures, offering insights into the synthesis of saturated heterocycles (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984).

Reactions with Levulinic Acid

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate engaged in reactions with levulinic acid, yielding compounds like methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridines. These reactions underscore the compound's reactivity and potential in creating pharmacologically relevant structures, furthering the exploration of novel chemical spaces (Stájer, Szabó, Csámpai, & Sohár, 2004).

Asymmetric Synthesis and Aza-Diels-Alder Reactions

The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions. This process exemplifies the compound's role in stereocontrolled synthetic strategies, offering pathways to chiral compounds that are valuable in medicinal chemistry and drug development (Waldmann & Braun, 1991).

Structural Analysis and Mimicry

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has been integral in synthesizing and analyzing conformationally constrained γ-turn mimics. These studies provide critical insights into peptide structure and function, aiding the design of novel peptides and peptidomimetics with specific biological activities (Park et al., 2008).

properties

IUPAC Name |

ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-8(12)9-3-5-10(11,7-9)6-4-9/h2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGZEXYWYWRXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(C1)(CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2480524.png)

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)